

Chemical structure and properties of "6"-Deamino-6"-hydroxyparomomycin I

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Compound of Interest

Compound Name: 6"-Deamino-6"-hydroxyparomomycin I

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An In-depth Technical Guide to 6"-Deamino-6"-hydroxyparomomycin I

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies for 6"-Deamino-6"-hydroxyparomomycin I. This document is intended for researchers, scientists, and drug development professionals working in the fields of antibiotic research and development.

Chemical Structure and Physicochemical Properties

6"-Deamino-6"-hydroxyparomomycin I is an aminoglycoside antibiotic. It is a derivative of paromomycin I, a well-known member of the aminoglycoside family. The structural modification lies in the deamination and subsequent hydroxylation at the 6"-position of the terminal amino sugar residue.

Chemical Structure:

While a definitive experimentally determined structure diagram for 6"-Deamino-6"-hydroxyparomomycin I is not widely available in public databases, its structure can be inferred from its parent compound, paromomycin I. The key difference is the replacement of the 6"-amino group with a hydroxyl group.

Physicochemical Data:

The known physicochemical properties of 6'''-Deamino-6'''-hydroxyparomomycin I are summarized in the table below. It is important to note that detailed experimental data such as melting point and solubility are not extensively reported in the literature.

Property	Value	Source
CAS Number	78524-72-8	[1][2]
Molecular Formula	C23H44N4O15	[2]
Molecular Weight	616.6 g/mol	[2]
Boiling Point (Predicted)	953.0 ± 65.0 °C	[2]

Biological and Pharmacological Properties

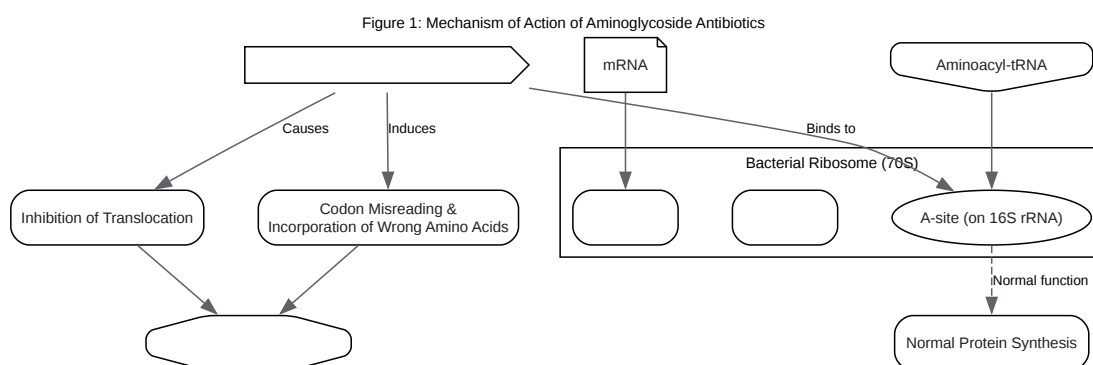
Mechanism of Action

As a member of the aminoglycoside class of antibiotics, 6'''-Deamino-6'''-hydroxyparomomycin I is a potent inhibitor of bacterial protein synthesis.[3] The primary target for aminoglycosides is the bacterial ribosome, specifically the 16S ribosomal RNA (rRNA) within the 30S subunit.[4]

The binding of the aminoglycoside to the A-site of the 16S rRNA induces a conformational change in the ribosome.[5] This change interferes with the fidelity of translation in two main ways:

- **Codon Misreading:** The conformational change in the A-site leads to the incorrect incorporation of amino acids into the growing polypeptide chain.[6] This results in the synthesis of non-functional or toxic proteins.
- **Inhibition of Translocation:** The binding of the antibiotic can also impede the movement of the ribosome along the messenger RNA (mRNA), further disrupting protein synthesis.[6]

The accumulation of aberrant proteins and the overall disruption of protein synthesis ultimately lead to bacterial cell death.



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Figure 1: Mechanism of Action of Aminoglycoside Antibiotics

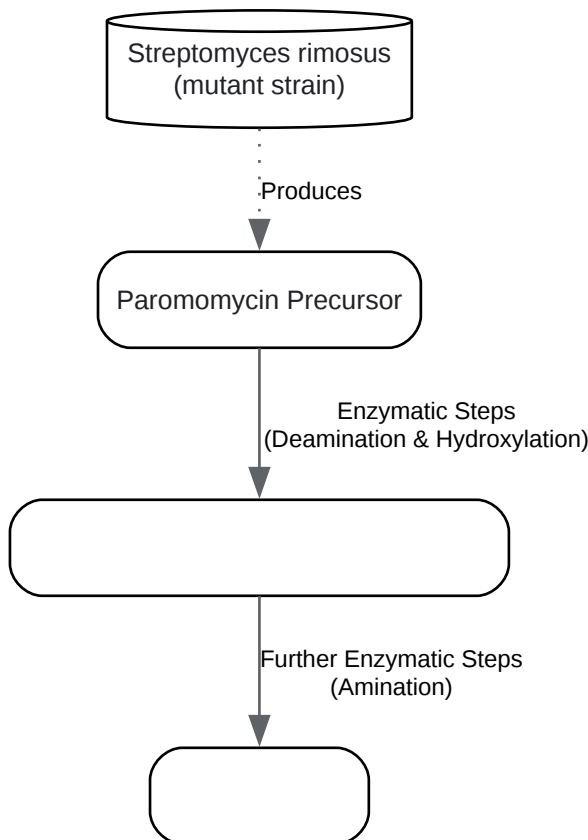
Antimicrobial Spectrum

6'''-Deamino-6'''-hydroxyparomomycin I is reported to be active against both Gram-positive and Gram-negative bacteria.[1]

Biosynthesis

This compound is an intermediate in the biosynthesis of paromomycin.[1] It is produced by a mutant strain of *Streptomyces rimosus* forma paromomycinus.[1] The biosynthetic pathway involves enzymatic modifications of a precursor molecule, with the 6'''-deamination and 6'''-hydroxylation steps being key to the formation of this specific intermediate.

Figure 2: Biosynthetic Relationship of 6'''-Deamino-6'''-hydroxyparomomycin I



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Figure 2: Biosynthetic Relationship

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 6'''-Deamino-6'''-hydroxyparomomycin I are not extensively published. However, standard methodologies for aminoglycoside antibiotics can be applied.

Isolation and Purification from *Streptomyces rimosus*

The following is a generalized workflow for the isolation and purification of an aminoglycoside antibiotic from a fermentation broth.

Figure 3: Generalized Isolation and Purification Workflow

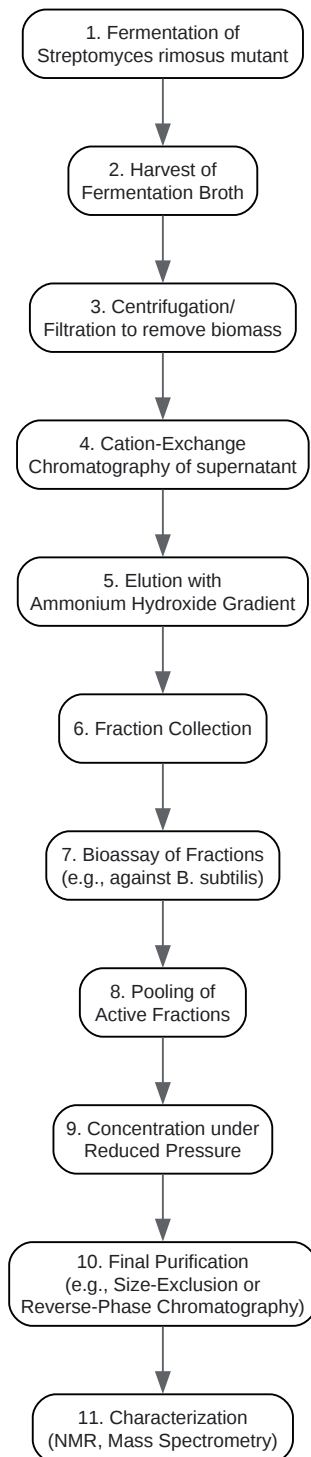
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Figure 3: Generalized Isolation and Purification Workflow

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Test organism (e.g., *E. coli*, *S. aureus*)
- Stock solution of 6'-Deamino-6'-hydroxyparomomycin I of known concentration
- Sterile saline or MHB for dilutions
- Incubator (37°C)
- Spectrophotometer or microplate reader

Procedure:

- Inoculum Preparation:
 - Aseptically pick several colonies of the test organism from an agar plate and suspend in sterile saline or MHB.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of Antibiotic Dilutions:
 - Add 100 μ L of sterile MHB to wells 2 through 12 of a 96-well plate.

- Add 200 μ L of the stock solution of 6"-Deamino-6"-hydroxyparomomycin I to well 1.
- Perform serial two-fold dilutions by transferring 100 μ L from well 1 to well 2, mixing thoroughly, and then transferring 100 μ L from well 2 to well 3, and so on, up to well 10. Discard 100 μ L from well 10.
- Well 11 serves as a growth control (no antibiotic).
- Well 12 serves as a sterility control (no bacteria).
- Inoculation:
 - Add 100 μ L of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
- Incubation:
 - Incubate the microtiter plate at 37°C for 18-24 hours.
- Interpretation of Results:
 - The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

6"-Deamino-6"-hydroxyparomomycin I is an interesting aminoglycoside antibiotic with broad-spectrum activity. As an intermediate in the biosynthesis of paromomycin, its study can provide valuable insights into the structure-activity relationships of aminoglycosides and the enzymatic pathways involved in their production. Further research is warranted to fully characterize its physicochemical properties and to explore its therapeutic potential.

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